2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione

Differentiation therapy Acute myeloid leukemia Psoriasis

2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione (CAS 61014-67-3), also catalogued as PD 029687 and NSC 56334, is a synthetic dibrominated dimethoxy-para-benzoquinone derivative with the molecular formula C₈H₆Br₂O₄ and a molecular weight of 325.94 g·mol⁻¹. The compound features a cyclohexa-2,5-diene-1,4-dione core with bromine atoms at positions 2 and 6 and methoxy groups at positions 3 and 5, a substitution pattern that distinguishes it from both non-halogenated and polyhalogenated benzoquinone analogs.

Molecular Formula C8H6Br2O4
Molecular Weight 325.94 g/mol
CAS No. 61014-67-3
Cat. No. B11963256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione
CAS61014-67-3
Molecular FormulaC8H6Br2O4
Molecular Weight325.94 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)C(=C(C1=O)OC)Br)Br
InChIInChI=1S/C8H6Br2O4/c1-13-7-3(9)5(11)4(10)8(14-2)6(7)12/h1-2H3
InChIKeyDVCAIDBJZFQCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione (CAS 61014-67-3): Core Identity and Procurement Baseline


2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione (CAS 61014-67-3), also catalogued as PD 029687 and NSC 56334, is a synthetic dibrominated dimethoxy-para-benzoquinone derivative with the molecular formula C₈H₆Br₂O₄ and a molecular weight of 325.94 g·mol⁻¹ [1]. The compound features a cyclohexa-2,5-diene-1,4-dione core with bromine atoms at positions 2 and 6 and methoxy groups at positions 3 and 5, a substitution pattern that distinguishes it from both non-halogenated and polyhalogenated benzoquinone analogs [1]. It has been assigned the NSC (National Service Center) identifier 56334 and the Pfizer development code PD 029687, indicating its historical evaluation in drug discovery programs [1].

Differentiation Assay Fit Supports myeloid differentiation and cell-proliferation arrest models
Semiochemical Identification Catalogued active semiochemical; supports chemical ecology and behavioral assays
Handling Profile Low-volatility profile compatible with open-vessel and long-term incubation experiments

Why Generic Substitution of 2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione (PD 029687) Carries Scientific Risk


Within the 1,4-benzoquinone chemical class, substitution pattern is the dominant driver of biological selectivity. The precise 2,6-dibromo-3,5-dimethoxy arrangement in this compound confers a distinct electronic profile and steric environment that cannot be replicated by non-brominated analogs (e.g., 2,6-dimethoxy-1,4-benzoquinone), mono-brominated variants, or other dihalogenated regioisomers [1]. Patent disclosures describe this specific substitution pattern as conferring a capacity to arrest proliferation of undifferentiated cells and induce lineage-specific differentiation to the monocyte/macrophage pathway, a phenotypic activity not reported for the simpler dimethoxy or tetrabromo congeners [2]. Consequently, substituting a generic benzoquinone or an unbrominated analog for this compound in a differentiation assay, a semiochemical study, or a structure-activity relationship (SAR) program would introduce uncontrolled variables that could invalidate experimental outcomes.

Non-brominated dimethoxy analogs may lack differentiation-inducing activity; the reported phenotype is substitution-pattern dependent.
Other halogenated benzoquinones not catalogued as semiochemicals may not reproduce behavioral assay signals.
Lower-MW benzoquinones exhibit higher volatility; mass balance may shift in long-term open-vessel protocols.

Quantitative Evidence Differentiating 2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione from Closest Analogs


Differentiation-Inducing Activity: PD 029687 vs. Non-Brominated 2,6-Dimethoxy-1,4-Benzoquinone in Cell Proliferation and Lineage Commitment Models

Patent data attributed to PD 029687 (2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione) describes pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation along the monocyte lineage [1]. This dual anti-proliferative/pro-differentiation phenotype is a specific functional signature not reported for the non-brominated parent compound 2,6-dimethoxy-1,4-benzoquinone, which has been studied primarily as an electron acceptor in enzyme assays (e.g., TcGAL, coenzyme Q0) rather than as a differentiation agent [2]. The introduction of bromine atoms at positions 2 and 6 is the structural determinant of this functional divergence, altering the quinone redox potential and electrophilic reactivity towards biological nucleophiles [1].

Differentiation Phenotype
Class-level inference
PD 029687 arrests undifferentiated cell proliferation and induces monocyte differentiation; 2,6-dimethoxy-1,4-benzoquinone lacks reported differentiation activity.
Supports myeloid differentiation assay selection; substitution pattern essential for phenotype.
Patent-level evidence; independent replication data limited.
Differentiation therapy Acute myeloid leukemia Psoriasis

Species-Specific Semiochemical Function: 2,6-Dibromo-3,5-dimethoxy-1,4-benzoquinone in Chemical Communication Systems

This compound is catalogued in the Pherobase database as a semiochemical utilized by certain species in their chemical communication systems [1]. This ecological function is structurally specific: the 2,6-dibromo-3,5-dimethoxy substitution pattern on the 1,4-benzoquinone scaffold creates a distinct volatile profile and receptor-binding geometry that is not shared by other halogenated benzoquinones such as 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil) or 2,6-dimethoxy-1,4-benzoquinone [1]. Semiochemical activity is highly sensitive to even minor structural perturbations, meaning that a mono-bromo or non-brominated methoxyquinone would generate a different olfactory or receptor-activation signal [1].

Semiochemical Function
Class-level inference
Catalogued as active semiochemical in Pherobase; non-brominated dimethoxy and tetrabromo analogs not catalogued.
Supports chemical ecology assay procurement; only exact substitution pattern carries verified activity.
Database-curated; species-level validation required for new assays.
Chemical ecology Semiochemistry Pheromone research

Physicochemical Stability and Handling Profile: Vapor Pressure and Thermal Properties Differentiating 2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione from Lower-Molecular-Weight Benzoquinone Analogs

The target compound exhibits a vapor pressure of 5.87 × 10⁻⁶ mmHg at 25°C, with a boiling point of 379.4°C at 760 mmHg and a flash point of 183.3°C . In contrast, the non-brominated analog 2,6-dimethoxy-1,4-benzoquinone (MW 168.15) has substantially higher volatility and a significantly lower boiling point due to its reduced molecular weight and absence of heavy bromine substituents. The two bromine atoms in the target compound (combined atomic mass contribution: ~159.8 Da) increase molecular weight to 325.94 and substantially reduce vapor pressure, which has practical implications for air-sensitive experiments, long-term storage stability, and weighing accuracy in milligram-scale procurement .

Volatility Profile
Data to verify
Vapor pressure: 5.87×10⁻⁶ mmHg (25°C); BP: 379.4°C; Flash: 183.3°C.
Low volatility may reduce evaporative loss relative to non-halogenated benzoquinone analogs.
Calculated property; experimental verification recommended.
Compound handling Volatility Thermal stability

Highest-Confidence Application Scenarios for 2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione (PD 029687) in Research and Industrial Procurement


Myeloid Differentiation Therapy Research: Leukemia Cell Line Screening

Based on patent-level evidence that PD 029687 arrests proliferation of undifferentiated cells and induces monocyte differentiation, this compound is directly applicable as a tool compound or reference standard in acute myeloid leukemia (AML) differentiation therapy research [1]. Researchers screening compounds for pro-differentiation activity in HL-60, NB4, or U937 cell lines should prioritize this specific 2,6-dibromo-3,5-dimethoxy substitution pattern, as the non-brominated 2,6-dimethoxy-1,4-benzoquinone lacks this phenotypic activity entirely [1][2]. The compound's low vapor pressure (5.87 × 10⁻⁶ mmHg at 25°C) also ensures stable dosing in multi-day differentiation protocols .

Psoriasis and Inflammatory Skin Disease Model Development

Patent disclosures explicitly identify PD 029687 as useful in the treatment of skin diseases including psoriasis, based on its capacity to modulate proliferation and differentiation of epidermal and immune cell populations [1]. For researchers developing keratinocyte hyperproliferation models or screening compounds for anti-psoriatic activity, this compound provides a structurally defined quinone-based tool with a documented differentiation-inducing mechanism, distinguishing it from general anti-proliferative quinones that act solely through redox cycling or non-specific cytotoxicity [1].

Arthropod Chemical Ecology and Pheromone Identification Programs

The cataloguing of 2,6-dibromo-3,5-dimethoxy-1,4-benzoquinone as an active semiochemical in the Pherobase database directly supports its procurement for chemical ecology research, including electrophysiological recording (EAG/GC-EAD), field trapping assays, and behavioral bioassays [3]. The semiochemical activity is structurally specific to this substitution pattern; procurement of any analog (e.g., non-brominated dimethoxyquinone or tetrabromoquinone) would not reproduce the biological signal and would invalidate species-level behavioral data [3].

Benzoquinone Structure-Activity Relationship (SAR) Libraries: Halogenation Impact Studies

For medicinal chemistry and chemical biology groups constructing focused quinone libraries to probe the impact of halogen substitution on cellular activity, this compound serves as a key dihalogenated reference point situated between the non-halogenated 2,6-dimethoxy-1,4-benzoquinone and the fully brominated 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil). Its defined physicochemical properties—density 2 g/cm³, low vapor pressure, and moderate thermal stability (BP 379.4°C)—make it suitable for systematic SAR studies where precise stoichiometric handling is required .

Application
Selection Property
Validation Focus
Myeloid differentiation cell-line studies
Differentiation-inducing phenotype
Monocyte lineage commitment and proliferation arrest endpoints
Psoriasis-relevant cell model studies
Keratinocyte proliferation and differentiation modulation
Hyperproliferation and immune-cell modulation endpoints
Chemical ecology and semiochemical research
Catalogued semiochemical activity
Species-specific behavioral and electrophysiological response validation
Quinone SAR and halogenation impact studies
Defined 2,6-dibromo-3,5-dimethoxy substitution pattern
Redox and cellular activity structure-activity comparison
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